molecular formula C19H20FNO4S B7048836 4-(3,4-dihydro-2H-chromen-8-ylsulfonyl)-3-(3-fluorophenyl)morpholine

4-(3,4-dihydro-2H-chromen-8-ylsulfonyl)-3-(3-fluorophenyl)morpholine

Cat. No.: B7048836
M. Wt: 377.4 g/mol
InChI Key: IYRWVRYVKWDOHS-UHFFFAOYSA-N
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Description

4-(3,4-dihydro-2H-chromen-8-ylsulfonyl)-3-(3-fluorophenyl)morpholine is a complex organic compound that features a morpholine ring substituted with a fluorophenyl group and a chromenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydro-2H-chromen-8-ylsulfonyl)-3-(3-fluorophenyl)morpholine typically involves multiple steps:

  • Formation of the Chromenylsulfonyl Intermediate

    • The chromenylsulfonyl intermediate can be synthesized by sulfonylation of 3,4-dihydro-2H-chromene with an appropriate sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
    • Reaction conditions: Room temperature to 50°C, inert atmosphere (e.g., nitrogen or argon).
  • Formation of the Fluorophenylmorpholine Intermediate

    • The fluorophenylmorpholine intermediate can be synthesized by reacting 3-fluoroaniline with epichlorohydrin to form an epoxide intermediate, followed by ring-opening with morpholine.
    • Reaction conditions: Reflux temperature, solvent such as ethanol or methanol.
  • Coupling of Intermediates

    • The final step involves coupling the chromenylsulfonyl intermediate with the fluorophenylmorpholine intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
    • Reaction conditions: Room temperature to 40°C, solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The chromenyl moiety can undergo oxidation reactions to form chromone derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Chromone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Biology

    Biochemical Studies: Used as a probe to study enzyme mechanisms and protein-ligand interactions.

Medicine

    Therapeutics: Investigated for its potential as an anti-inflammatory, anticancer, or antiviral agent.

    Diagnostics: Potential use in imaging and diagnostic assays.

Industry

    Material Science: Applications in the development of new materials with unique properties.

    Chemical Engineering: Used in the design of new chemical processes and products.

Mechanism of Action

The mechanism of action of 4-(3,4-dihydro-2H-chromen-8-ylsulfonyl)-3-(3-fluorophenyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The chromenylsulfonyl and fluorophenyl groups can modulate the compound’s binding affinity and specificity, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-dihydro-2H-chromen-8-ylsulfonyl)-3-phenylmorpholine: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    4-(3,4-dihydro-2H-chromen-8-ylsulfonyl)-3-(4-fluorophenyl)morpholine: Fluorine atom is in a different position, potentially altering its properties.

    4-(3,4-dihydro-2H-chromen-8-ylsulfonyl)-3-(3-chlorophenyl)morpholine: Chlorine atom instead of fluorine, which can influence its chemical behavior and interactions.

Uniqueness

4-(3,4-dihydro-2H-chromen-8-ylsulfonyl)-3-(3-fluorophenyl)morpholine is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly impact its electronic properties, reactivity, and interactions with biological targets. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-(3,4-dihydro-2H-chromen-8-ylsulfonyl)-3-(3-fluorophenyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO4S/c20-16-7-1-5-15(12-16)17-13-24-11-9-21(17)26(22,23)18-8-2-4-14-6-3-10-25-19(14)18/h1-2,4-5,7-8,12,17H,3,6,9-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRWVRYVKWDOHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)S(=O)(=O)N3CCOCC3C4=CC(=CC=C4)F)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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